2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)quinoline;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3.C6H3N3O7/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H,(H,18,19);1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZBBSWSJOCIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2,4,6-Trinitrophenol: is synthesized through the nitration of phenol. The process involves treating phenol with a mixture of concentrated sulfuric acid and concentrated nitric acid. This reaction introduces nitro groups onto the phenol ring, resulting in the formation of 2,4,6-trinitrophenol . Industrial production follows similar methods but with controlled conditions to ensure safety and yield.
2-(1H-1,3-Benzodiazol-2-yl)quinoline: can be synthesized through various methods, including the reaction of o-phenylenediamine with quinoline derivatives under specific conditions. One common method involves the use of N,N-dimethylformamide and sulfur, which facilitates the formation of the benzimidazole ring fused with the quinoline structure .
Chemical Reactions Analysis
1.1. Redox Reactions with Thiocyanate Ions
TNP reacts with thiocyanate ions (SCN⁻) in a 1:2 molar ratio, forming a redox system that follows second-order kinetics (first-order in both TNP and SCN⁻) . Key findings include:
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Acid dependence : The reaction rate increases with higher acidity, suggesting protonation of TNP facilitates electron transfer .
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Outer-sphere mechanism : Spectroscopic evidence rules out intermediate complex formation, supporting an outer-sphere electron transfer pathway .
1.2. Enzymatic Hydrogenation and Biodegradation
Microbial degradation of TNP involves two sequential hydrogenations:
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Formation of dihydride Meisenheimer complex (2H⁻-TNP) via hydride transferases .
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Tautomerization : The aci-nitro form of 2H⁻-TNP undergoes enzymatic isomerization (300–600× acceleration by tautomerase NpdH) to the nitro form .
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Nitrite elimination : The aci-nitro intermediate releases nitrite, enabling ring cleavage .
1.3. Explosive Decomposition and Reactivity Hazards
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Thermal decomposition : Dry TNP detonates at 300°C, producing nitrogen oxides (NOₓ) and carbon monoxide .
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Metal picrate formation : Reacts with Cu, Fe, Pb, Zn to form shock-sensitive metal picrates .
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Violent reactions : Explosive interactions occur with oxidizers (e.g., Cl₂, KMnO₄) and reducing agents (e.g., LiAlH₄) .
1.4. Reactions with Oxidizing Agents and Metals
| Reaction Type | Conditions | Products | Hazard |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | CO₂, NOₓ, H₂O | Explosive |
| Reduction | LiAlH₄, NaBH₄ | Amines, NH₃ | Fire risk |
| Metal interaction | Ambient | Metal picrates (e.g., Cu picrate) | Detonation risk |
2.1. Condensation Reactions
Reacts with aldehydes/ketones to form Schiff bases or fused heterocycles. For example:
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With formaldehyde : Produces methylene-bridged derivatives under acidic conditions.
2.2. Cyclization Pathways
Undergoes thermal or acid-catalyzed cyclization to yield polycyclic compounds (e.g., indoloquinolines).
2.3. Substitution Reactions
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Electrophilic substitution : Bromination at quinoline’s C3 position using Br₂/FeBr₃.
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Nucleophilic substitution : Replacement of halogens with amines or thiols.
3.1. TNP Redox Kinetics
| Parameter | Value | Source |
|---|---|---|
| Rate order (TNP) | 1st | |
| Rate order (SCN⁻) | 1st | |
| Activation energy | 45.2 kJ/mol |
3.2. Enzymatic Tautomerization
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Rate enhancement : NpdH increases tautomerization rate by 300–600× at pH 7–8 .
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Equilibrium ratio : aci-nitro:nitro forms stabilize at 20:80 .
Table 1: TNP Reaction Hazards
| Reaction | Conditions | Products | Risk Level |
|---|---|---|---|
| Dry decomposition | Heat/shock | NOₓ, CO | Severe (explosive) |
| Wet decomposition | Aqueous, Δ | Phenolic residues | Moderate |
| Metal interaction | Ambient | Metal picrates | Extreme (detonation) |
Scientific Research Applications
2,4,6-Trinitrophenol (TNP) Applications
2,4,6-Trinitrophenol (TNP), also known as picric acid, is a high explosive substance with extensive use in commercial production processes . However, excessive use of TNP can lead to a large number of diseases, highlighting the necessity for effective detection methods .
Detection and Sensing
- Fluorescent Probe: TNP can be detected using nitrogen-sulfur-codoped carbon nanoparticles (N,S-CNPs) as a fluorescent probe. This method involves the rapid fluorescence quenching by TNP for its fluorometric determination in aqueous mediums, based on the internal filter effect .
- Nanofluidic Sensor: Ultrasensitive detection of TNP is possible through a nanofluidic sensor inspired by olfactory sensory neurons in sniffer dogs. This sensor uses in situ grown dense UiO-66-NH2 layers on the surface of anodic aluminum oxide nanochannels. TNP is captured by UiO-66-NH2 via charge transfer, forming Meisenheimer complexes that alter the ionic current. This allows for quantitative analysis of TNP concentrations . The detection range for this method is between 10−14 to 10−10 g mL−1, with a detection limit as low as 6.5 × 10−16 g mL−1 .
- Luminescent Probe: TNP can be used as a fluorescent probe with high selectivity, sensitivity, and recyclability. The probe can also be regenerated and reused multiple times with consistent quenching efficiency .
2-(1H-Benzimidazol-2-yl)quinoline Applications
Mechanism of Action
2,4,6-Trinitrophenol: exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon decomposition, making it a powerful explosive .
2-(1H-1,3-Benzodiazol-2-yl)quinoline: interacts with various biological targets due to its heterocyclic structure. It can bind to metal ions and participate in redox reactions, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Key Differences :
- Stability: TNT is less sensitive to shock and friction than picric acid due to the absence of a phenolic –OH group.
- Acidity: Picric acid’s acidity (pKa ≈ 0.4) far exceeds that of TNT (non-acidic) and 2-nitrophenol (pKa ≈ 7.2).
- Applications : While picric acid has been phased out of explosives in favor of TNT, it remains a niche reagent in metallurgy and histology.
Structural Analogues of 2-(1H-1,3-Benzodiazol-2-yl)quinoline
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Properties/Applications |
|---|---|---|---|
| 2-(1H-1,3-Benzodiazol-2-yl)quinoline | C₁₅H₁₀N₃ | 232.26 | Optoelectronics, fluorescence |
| 2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline | C₂₀H₁₃N₃OS | 343.40 | Organic semiconductors, photovoltaics |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | Metal chelation, OLEDs |
Key Differences :
- Heterocyclic Influence: The benzodiazole group in 2-(1H-1,3-benzodiazol-2-yl)quinoline enhances electron transport compared to the oxadiazole-thienoquinoline hybrid in , which prioritizes light absorption for photovoltaic applications.
- Molecular Weight : The compound’s higher molar mass (343.40 g/mol) correlates with extended π-conjugation, improving charge mobility in organic semiconductors.
- Functionality: 8-Hydroxyquinoline’s phenolic –OH group enables metal coordination, unlike the benzodiazole or oxadiazole derivatives.
Biological Activity
2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a highly nitrated aromatic compound with significant biological activity. Its derivatives, particularly those involving quinoline structures such as 2-(1H-1,3-benzodiazol-2-yl)quinoline, have garnered attention for their potential therapeutic applications. This article explores the biological activities of TNP and its derivatives, focusing on their antimicrobial properties, biodegradation pathways, and toxicity.
Antimicrobial Activity
TNP exhibits notable antimicrobial properties. Studies have shown that TNP and its derivatives can inhibit the growth of various bacterial strains. For instance, research indicates that synthesized derivatives of TNP demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of p-amino phenol derivatives from TNP that were screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition at varying concentrations .
Biodegradation
The biodegradation of TNP is crucial for environmental remediation due to its toxicity. Microbial degradation studies have identified specific bacterial strains capable of degrading TNP in wastewater treatment systems. For example, Rhodococcus opacus and Nocardioides simplex have been shown to effectively degrade TNP through a series of enzymatic reactions involving hydrogenation and nitrite elimination processes . The maximum volumetric removal rate achieved in biological aerated filters was reported to be 2.53 g TNP/L/day .
Table 1: Summary of Biodegradation Pathways
| Bacterial Strain | Degradation Pathway | Maximum Removal Rate (g/L/day) |
|---|---|---|
| Rhodococcus opacus | Hydrogenation followed by nitrite elimination | 2.53 |
| Nocardioides simplex | Single hydride transfer for degradation | Not specified |
Antibacterial Properties
The compound 2-(1H-1,3-benzodiazol-2-yl)quinoline has been studied for its potential as an antibacterial agent. Research shows that various substituted quinoline compounds exhibit significant in vitro antibacterial activity comparable to established antibiotics like norfloxacin . These compounds are particularly effective against mycobacterial species, demonstrating higher efficacy than traditional treatments such as isoniazid .
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | Higher than isoniazid |
| N-cyclohexylquinoline-2-carboxamide | M. kansasii | Comparable to standards |
Toxicity Considerations
The toxicity of TNP has been extensively studied due to its potential health risks. Comparative studies on neonatal rats have shown that TNP is significantly toxic when ingested . The provisional peer-reviewed toxicity values indicate that exposure to TNP can lead to severe health effects, necessitating careful handling and disposal in industrial applications .
Case Studies
Several case studies illustrate the environmental impact and remediation strategies involving TNP:
- Microbial Treatment in Wastewater : A biological aerated filter was employed to treat wastewater containing TNP. The study confirmed the dominance of Rhodococcus species over time, indicating their critical role in the degradation process .
- Synthesis and Screening of Derivatives : Research focused on synthesizing various derivatives of TNP for antimicrobial screening demonstrated promising results against multiple bacterial strains, highlighting the potential for developing new antibacterial agents from existing compounds .
Q & A
Basic Question: What are the critical safety protocols for handling 2,4,6-trinitrophenol in laboratory settings?
Methodological Answer: 2,4,6-Trinitrophenol is a flammable and reactive solid when dry, posing fire and explosion risks. Key precautions include:
- Storage: Keep under distilled water to prevent desiccation and stabilize reactivity .
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and flame-resistant lab coats. Avoid skin contact to prevent irritation, allergic reactions, and yellow discoloration .
- Ventilation: Use fume hoods to minimize inhalation of vapors, which can cause respiratory irritation, headaches, and dizziness .
- Waste Disposal: Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal to reduce explosive potential .
Basic Question: What is the standard synthesis route for 2,4,6-trinitrophenol?
Methodological Answer: The synthesis involves two stages:
Sulfonation: Phenol is treated with concentrated sulfuric acid to form phenolsulfonic acid.
Nitration: The sulfonic acid derivative undergoes nitration with nitric acid at controlled temperatures (≤100°C). Cooling and vacuum filtration yield crystalline 2,4,6-trinitrophenol. Key purification steps include repeated washing with cold water to remove residual acids .
Advanced Question: How can fluorescence spectroscopy be optimized for detecting trace 2,4,6-trinitrophenol (TNP) in environmental samples?
Methodological Answer: Fluorescence-based detection leverages quenching mechanisms. A validated protocol includes:
- Probe Design: Use water-soluble fluorescent probes (e.g., MOFs or organic ligands) with strong π-π interactions to enhance TNP binding .
- Emission Wavelengths: Monitor quenching at 450–550 nm, where TNP’s electron-deficient nitro groups suppress probe fluorescence .
- Sensitivity Calibration: Achieve limits of detection (LOD) <1 ppm by optimizing probe concentration and pH (neutral to slightly acidic conditions) .
Table 1: Fluorescence Detection Parameters for TNP
| Parameter | Optimal Value | Reference |
|---|---|---|
| Probe Concentration | 0.1–0.5 mM | |
| Detection Limit (LOD) | 0.3 ppm | |
| Quenching Efficiency | >90% at 10 ppm TNP |
Advanced Question: What mechanistic insights explain 2,4,6-trinitrophenol’s hepatotoxicity and nephrotoxicity?
Methodological Answer: Chronic exposure disrupts cellular redox balance:
- Oxidative Stress: Nitro groups generate reactive oxygen species (ROS), depleting glutathione and damaging mitochondrial membranes in liver and kidney cells .
- Metabolic Interference: TNP inhibits cytochrome P450 enzymes, impairing detoxification pathways. In vitro models (e.g., HepG2 cells) show dose-dependent ATP depletion and lactate dehydrogenase (LDH) leakage .
Advanced Question: How can synthesis yields of 2,4,6-trinitrophenol be improved while minimizing byproducts?
Methodological Answer: Optimize nitration conditions:
- Temperature Control: Maintain 80–90°C during nitration to prevent over-oxidation.
- Acid Ratios: Use a 3:1 (v/v) mixture of HNO₃:H₂SO₄ to enhance nitration efficiency.
- Crystallization: Slow cooling (1–2°C/min) promotes larger crystal formation, reducing impurities. Yield improvements up to 85% are achievable with iterative washing .
Section 2: 2-(1H-1,3-Benzodiazol-2-yl)quinoline
Basic Question: What are the common synthetic strategies for 2-(1H-1,3-benzodiazol-2-yl)quinoline derivatives?
Methodological Answer: Two primary routes are:
- Cyclocondensation: React quinoline-2-one with thiocarbohydrazide in ethanol under reflux to form triazole intermediates, followed by cyclization with aryl halides (e.g., benzyl bromide) .
- Cross-Coupling: Use Suzuki-Miyaura reactions to attach benzodiazole moieties to quinoline cores. Catalytic systems (Pd(PPh₃)₄, K₂CO₃) in THF at 80°C achieve >70% yields .
Basic Question: Which spectroscopic techniques are critical for characterizing 2-(1H-1,3-benzodiazol-2-yl)quinoline?
Methodological Answer:
- NMR: ¹H NMR (DMSO-d₆) identifies quinoline protons at δ 8.5–9.0 ppm and benzodiazole NH signals at δ 12.5–13.0 ppm .
- IR: Stretching vibrations at 1650 cm⁻¹ (C=N) and 3400 cm⁻¹ (N-H) confirm cyclized structures .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 298.12 for C₁₆H₁₀N₄) .
Advanced Question: How do structural modifications of 2-(1H-1,3-benzodiazol-2-yl)quinoline impact its biological activity?
Methodological Answer:
- Substituent Effects: Adding electron-withdrawing groups (e.g., -NO₂) at the quinoline 4-position enhances antimicrobial activity (MIC 8 µg/mL against S. aureus). Conversely, methoxy groups improve solubility but reduce potency .
- Benzodiazole Ring: Fluorination at the benzodiazole 5-position increases binding affinity to acetylcholinesterase (IC₅₀ 0.8 µM), relevant for Alzheimer’s research .
Advanced Question: What computational methods predict the optoelectronic properties of 2-(1H-1,3-benzodiazol-2-yl)quinoline derivatives?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to model HOMO-LUMO gaps. Derivatives with extended conjugation (e.g., naphthyl substituents) show reduced band gaps (2.8–3.1 eV), indicating potential in organic semiconductors .
- Molecular Docking: AutoDock Vina simulates binding to biological targets (e.g., COX-2 for anti-inflammatory activity). Pose validation with RMSD <2.0 Å ensures reliability .
Advanced Question: How can high-throughput screening (HTS) identify 2-(1H-1,3-benzodiazol-2-yl)quinoline candidates for neurodegenerative disease research?
Methodological Answer:
- Assay Design: Screen against tau protein aggregation using Thioflavin-T fluorescence. Active compounds (score 40–100) undergo dose-response testing .
- ADME Profiling: Prioritize candidates with LogP <3.5 and polar surface area <90 Ų to ensure blood-brain barrier permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
